N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3-methylphenoxy)acetamide is a complex organic compound with a molecular formula of C19H24ClNO2 This compound is known for its unique chemical structure, which includes a chlorophenyl group, a diethylamino group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound, often involving the reaction of 2-chlorobenzyl chloride with diethylamine under basic conditions.
Coupling Reaction: The intermediate is then coupled with 3-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (RNH2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}acetamide
- **2-chloro-N-{2-[(diethylamino)methyl]-4,5-dimethoxyphenyl}acetamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C21H27ClN2O2 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H27ClN2O2/c1-4-24(5-2)20(18-11-6-7-12-19(18)22)14-23-21(25)15-26-17-10-8-9-16(3)13-17/h6-13,20H,4-5,14-15H2,1-3H3,(H,23,25) |
InChI Key |
SQIQAYXAOKGZLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)COC1=CC=CC(=C1)C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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